2-methoxy-N-[5-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide
Overview
Description
2-methoxy-N-[5-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C19H17N5O6S2 and its molecular weight is 475.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 475.06202563 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar molecular motifs . .
Mode of Action
The presence of a nitro group and a thiadiazole ring in the compound suggests potential electrophilic and nucleophilic sites that could interact with biological targets
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been reported to be intermediates in the synthesis of certain drugs , suggesting that this compound might also be involved in complex biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its molecular weight and structure, it’s plausible that the compound could be absorbed and distributed in the body. The presence of metabolically labile groups such as the methoxy and nitro groups suggests that it could be metabolized in the body . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the stability of the compound could be affected by extreme pH or temperature conditions. Additionally, the presence of other molecules could potentially interfere with the compound’s interaction with its targets .
Properties
IUPAC Name |
2-methoxy-N-[5-[2-(4-methoxy-2-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O6S2/c1-29-11-7-8-13(14(9-11)24(27)28)20-16(25)10-31-19-23-22-18(32-19)21-17(26)12-5-3-4-6-15(12)30-2/h3-9H,10H2,1-2H3,(H,20,25)(H,21,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEVNGZVKVZLGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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